MPEP hydrochloride MPEP hydrochloride 2-methyl-6-(phenylethynyl)pyridine hydrochloride is a hydrochloride salt obtained by reaction of 2-methyl-6-(phenylethynyl)pyridine with one equivalent of hydrochloric acid. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It contains a 2-methyl-6-(phenylethynyl)pyridinium(1+).
Brand Name: Vulcanchem
CAS No.: 219911-35-0
VCID: VC0003906
InChI: InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H
SMILES: CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol

MPEP hydrochloride

CAS No.: 219911-35-0

Cat. No.: VC0003906

Molecular Formula: C14H12ClN

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

MPEP hydrochloride - 219911-35-0

Specification

Description 2-methyl-6-(phenylethynyl)pyridine hydrochloride is a hydrochloride salt obtained by reaction of 2-methyl-6-(phenylethynyl)pyridine with one equivalent of hydrochloric acid. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It contains a 2-methyl-6-(phenylethynyl)pyridinium(1+).
CAS No. 219911-35-0
Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
IUPAC Name 2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride
Standard InChI InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H
Standard InChI Key PKDHDJBNEKXCBI-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl
Canonical SMILES CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-]
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator